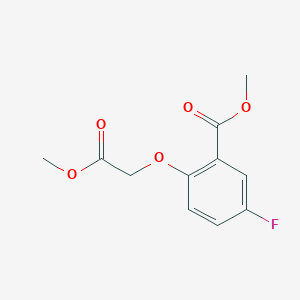

Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate

Descripción

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$):

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$_3$$):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : $$ m/z = 242.0591 \, [\text{M}]^+ $$ (calculated for $$ \text{C}{11}\text{H}{11}\text{FO}_{5} $$).

- Major fragments:

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

Optimized Geometry

Propiedades

IUPAC Name |

methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO5/c1-15-10(13)6-17-9-4-3-7(12)5-8(9)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDZEMVTCIJYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Typically, Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate is synthesized through the esterification of 5-fluoro-2-hydroxybenzoic acid with methoxyacetic acid under acidic conditions. Sulfuric acid catalyzes the reaction, and recrystallization purifies the product.

Industrial Production Methods

In industrial settings, continuous flow reactors are used to scale up the production of this compound to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction kinetics and efficient purification steps.

Chemical Reactions

Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate can undergo several chemical reactions:

- Nucleophilic substitution The fluorine atom can be substituted by nucleophiles such as amines or thiols. Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used. This produces substituted benzoates with various functional groups.

- Hydrolysis The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol. Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be used. This yields 5-Fluoro-2-hydroxybenzoic acid and methoxyacetic acid.

- Oxidation The methoxy group can be oxidized to form a carboxylic acid. Strong oxidizing agents like potassium permanganate or chromium trioxide can be used. The major product formed is 5-Fluoro-2-(2-carboxy-2-oxoethoxy)benzoate.

Alternative Preparation Method

Another method involves dissolving methyl 4-hydroxy-3-methoxybenzoate (1.82 g, 0.01 mol) in acetone (10 mL), adding potassium carbonate (2.76 g, 0.02 mol), and stirring at 65 °C for half an hour. Methyl bromoacetate (1.86 g, 0.12 mol) is then added to react for 24 hours. After the reaction, the acetone solution is removed by steam distillation and extracted with ethyl acetate. Removal of ethyl acetate produces a colorless product with a yield of 66.2% (based on methyl 4-hydroxy-3-methoxybenzoate). The product is then dissolved in ethyl acetate, filtered, and the filtrate is left to stand at room temperature to obtain crystals after two weeks.

Table of Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | \$$C{11}H{11}FO_5\$$ |

| Molecular Weight | 242.20 g/mol |

| IUPAC Name | methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate |

| InChI | InChI=1S/C11H11FO5/c1-15-10(13)6-17-9-4-3-7(12)5-8(9)11(14)16-2/h3-5H,6H2,1-2H3 |

| InChIKey | CCDZEMVTCIJYQB-UHFFFAOYSA-N |

| SMILES | COC(=O)COC1=C(C=C(C=C1)F)C(=O)OC |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Hydrolysis: 5-Fluoro-2-hydroxybenzoic acid and methoxyacetic acid.

Oxidation: 5-Fluoro-2-(2-carboxy-2-oxoethoxy)benzoate.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with potential applications .

Biology

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its biological activities, including:

- Antimicrobial Activity: Investigations into its efficacy against various microbial strains suggest potential use as an antimicrobial agent.

- Anticancer Properties: Preliminary studies indicate that derivatives of this compound could inhibit tumor growth in specific cancer cell lines, making it a candidate for further pharmacological evaluation .

Medicine

Due to its unique chemical structure, methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate is being investigated for drug development. Its ability to permeate biological membranes suggests potential applications in formulating drugs that require effective absorption and distribution within the body .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate against various bacterial strains. Results indicated significant inhibition of growth in several pathogenic bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could effectively reduce cell viability. The mechanism appears to involve apoptosis induction in cancer cells, warranting further investigation into its therapeutic potential .

Mecanismo De Acción

The mechanism of action of Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ester group facilitates its transport across biological membranes. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-Fluoro-4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 2007909-62-6)

- Structure : Fluorine at the 3-position and methoxy-oxoethoxy at the 4-position.

- Properties : Despite sharing the same molecular formula (C₁₁H₁₁FO₄ ), the altered substituent positions lead to distinct electronic and steric effects. The 3-fluoro substitution may reduce planarity compared to the 5-fluoro analogue, affecting crystallinity and solubility .

- Applications : Positional isomerism can alter reactivity in coupling reactions, making it suitable for different synthetic pathways .

Methyl 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoate

Substituent Variants

Methyl 4-(2-Methoxy-2-oxoethoxy)-5-nitro-2-(2-oxoethylamino)benzoate (Compound 15)

- Structure: Nitro group at the 5-position and an aminoethyl group at the 2-position.

- Properties : Molecular weight 319.31 g/mol (C₁₅H₁₇N₃O₅ ). The nitro group introduces strong electron-withdrawing effects, increasing reactivity in reduction or nucleophilic substitution reactions compared to fluorine .

- Applications : Likely used in explosives or dyes due to the nitro group’s energetic properties .

Methyl 5-Bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate (CAS: 2703756-39-0)

Chlorinated Analogues

Methyl 2-{4-Chloro-2-[5-Chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate

- Structure : Two chlorine atoms and a benzyl group.

- Crystallography : Forms dimers via weak C–H⋯C interactions, with a crystal packing influenced by chlorine’s electronegativity .

- Comparison : Chlorine’s higher electronegativity compared to fluorine may enhance intermolecular interactions but increase toxicity risks .

Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate

- Structure: Chlorine at the 2-position and an amino linkage.

- Applications: The amino group enables hydrogen bonding, making it a candidate for enzyme inhibition (e.g., HDAC inhibitors) .

Key Comparative Data Table

Research Findings and Implications

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity enhance metabolic stability and reduce toxicity compared to bulkier halogens .

- Positional Effects : Substituent placement (e.g., 5-F vs. 3-F) significantly impacts molecular planarity, solubility, and intermolecular interactions .

- Functional Groups : Nitro groups increase reactivity but pose safety risks, while methoxy-oxoethoxy chains improve solubility in organic phases .

Actividad Biológica

Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate (CAS No. 1216994-21-6) is a fluorinated benzoate ester with the molecular formula CHFO. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique chemical structure and potential biological activities.

The synthesis of Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 5-fluoro-2-hydroxybenzoic acid with methoxyacetic acid under acidic conditions, using sulfuric acid as a catalyst. The process can be optimized for industrial production through continuous flow reactors to enhance yield and quality .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the ester group facilitates transport across biological membranes. This dual functionality allows the compound to modulate multiple biochemical pathways, leading to its observed effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate. While specific data on this compound's direct anticancer activity is limited, related compounds in its class have shown significant cytotoxic effects against various cancer cell lines.

Comparative Analysis of Anticancer Activity

| Compound | Cell Line Tested | IC (µM) | Notes |

|---|---|---|---|

| Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate | HCT116 | TBD | Potential cytotoxicity observed |

| 5-Fluorouracil | HCT116 | 0.33 | Standard chemotherapy drug |

| MMNC (related compound) | Caco-2 | 0.51 | Significant inhibition of proliferation |

In studies involving similar fluorinated compounds, notable cytotoxicity was observed against colorectal cancer cell lines such as HCT116 and Caco-2. For example, MMNC demonstrated an IC value of 0.33 µM against HCT116 cells, indicating strong antiproliferative effects .

Enzyme Inhibition Studies

Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate has also been investigated for its potential as an enzyme inhibitor. The fluorine substituent is known to enhance the selectivity and potency of inhibitors targeting specific enzymes involved in cancer progression .

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves the production of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This process can trigger apoptosis, making these compounds valuable candidates for cancer therapy .

Q & A

Q. What are the key steps for synthesizing Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate, and how can reaction conditions be optimized?

Synthesis typically involves sequential esterification and etherification reactions. A common approach starts with 5-fluoro-2-hydroxybenzoic acid (), which is first methylated to form the benzoate ester. Subsequent reaction with methyl glycolate under Mitsunobu conditions or using a base (e.g., K₂CO₃) in anhydrous acetone facilitates etherification. Optimization includes:

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ether bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for diagnostic signals:

- Methoxy groups: δ ~3.8–4.0 ppm (singlet for OCH₃).

- Aromatic protons: δ ~6.8–7.5 ppm (splitting patterns confirm substitution).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) at m/z 286.0485 (C₁₁H₁₁FO₅).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in acetone or ethyl acetate. Insoluble in water.

- Stability : Stable at room temperature in dry, dark conditions. Decomposes above 150°C. Store under inert gas (argon) to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported molecular geometries?

Conflicting data on bond angles or conformations (e.g., dihedral angles of the methoxyethoxy side chain) arise from polymorphism or solvent effects. To address this:

- Crystal Growth : Use slow evaporation (acetonitrile/chloroform mixture) to obtain high-quality single crystals.

- Refinement Tools : Apply SHELXL () for structure solution, leveraging Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···π stacking, observed in ).

- Data Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar benzoate derivatives .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Common byproducts include:

- Di-etherified analogs : Caused by overalkylation; mitigate via controlled stoichiometry (1:1 molar ratio of glycolate to benzoate).

- Hydrolysis products : Trace moisture leads to ester cleavage; use molecular sieves or anhydrous solvents.

- Ring-closed derivatives : Intramolecular cyclization under acidic conditions; monitor pH during workup.

Mechanistic studies via in situ FT-IR or LC-MS track intermediate formation .

Q. How can computational modeling predict reactivity in novel derivatives?

- DFT Calculations : Use Gaussian or ORCA to optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO). Predict sites for electrophilic attack (e.g., para to the fluorine atom).

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. For example, DMSO stabilizes the extended side-chain conformation via hydrogen bonding .

Q. What analytical strategies differentiate degradation products in long-term stability studies?

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Identify degradation markers (e.g., free carboxylic acid from ester hydrolysis).

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.